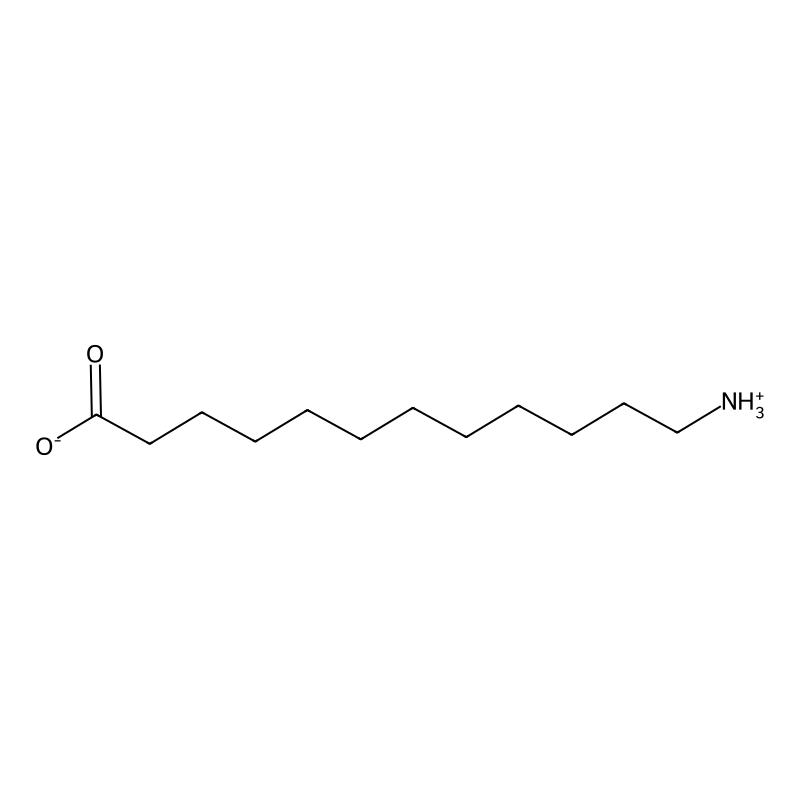

12-Aminododecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biodegradable polymer synthesis

12-Aminododecanoic acid is a key building block for the synthesis of biodegradable polymers. These polymers have gained significant interest due to their potential to address environmental concerns associated with traditional, non-biodegradable plastics. Research has explored the use of 12-AD in the development of biocompatible hydrogels for drug delivery and tissue engineering applications [].

Peptide synthesis

12-Aminododecanoic acid can be functionalized and incorporated into peptides. These modified peptides can exhibit specific properties, such as improved stability or targeting abilities, making them valuable tools for studying biological processes and developing novel therapeutics [].

Nanoparticle synthesis

12-Aminododecanoic acid can be used in the synthesis of nanoparticles for various purposes, including drug delivery and imaging. The presence of the amine group allows for the attachment of targeting molecules or imaging probes to the nanoparticle surface, enabling specific delivery and visualization within biological systems [].

Material science applications

12-Aminododecanoic acid can be used to modify the surface properties of materials. For example, research has explored its use in the development of self-assembling monolayers for biosensor applications [].

12-Aminododecanoic acid, also known as 12-aminolauric acid, is an omega-amino fatty acid characterized by a long alkane chain containing a terminal carboxylic acid group and an amino group. Its molecular formula is C12H25NO2, with a molecular weight of approximately 215.33 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 185 to 187 °C and a boiling point of about 349.7 °C . It is slightly soluble in water, with a solubility of approximately 137 mg/L at 20 °C, and possesses a low vapor pressure .

12-Aminododecanoic acid plays a significant role in organic synthesis, particularly as a reagent for the preparation of various compounds, including pharmaceuticals. The amino group in this compound can react with carboxylic acids and activated esters, making it useful in the formation of stable amide bonds .

Currently, there is no scientific research readily available describing a specific mechanism of action for 12-aminododecanoic acid in biological systems.

- Wear gloves and safety glasses when handling the compound to avoid skin or eye irritation.

- Avoid inhalation of dust or powder from the compound.

- Store in a cool, dry place away from incompatible materials (strong acids or bases).

The reactivity of 12-aminododecanoic acid primarily involves its amino and carboxylic acid functional groups. Key reactions include:

- Formation of Amides: The amino group can react with activated carboxylic acids (such as NHS esters) to form stable amide bonds.

- Condensation Reactions: It can undergo polycondensation reactions at elevated temperatures (above 200 °C), leading to the formation of polyamides or other polymers .

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are crucial in various synthetic pathways, particularly in polymer chemistry and pharmaceutical development.

12-Aminododecanoic acid exhibits several biological activities. It has been identified as a bacterial metabolite and is involved in various metabolic processes within microorganisms. Its structural properties allow it to interact with biological membranes, potentially influencing membrane fluidity and permeability . Additionally, it has been studied for its potential as a corrosion inhibitor for carbon steel, suggesting some protective biochemical properties .

The synthesis of 12-aminododecanoic acid can be achieved through several methods:

- Direct Amination: This method involves the amination of dodecanoic acid using ammonia or amines under specific catalytic conditions.

- Enzymatic Synthesis: Recent studies have explored the use of enzymes such as omega-laurolactam hydrolase for the biocatalytic synthesis of 12-aminododecanoic acid from natural substrates .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed, such as the reduction of corresponding nitriles or the hydrolysis of lactams derived from dodecanoic acid .

These methods highlight the versatility in producing this compound for various applications.

12-Aminododecanoic acid has diverse applications across multiple fields:

- Polymer Chemistry: It serves as a monomer for synthesizing polyamides, including nylon-12, which is used in textiles and engineering plastics.

- Pharmaceuticals: The compound is utilized in organic synthesis as a reagent for developing pharmaceutical intermediates.

- Industrial Uses: It functions as an intermediate in producing adhesives and thermoplastics .

- Corrosion Inhibition: Studies indicate its effectiveness as a corrosion inhibitor for metals, particularly carbon steel .

Research on the interactions involving 12-aminododecanoic acid has indicated its potential effects on biological systems and materials:

- Corrosion Studies: Interaction studies demonstrate that it inhibits corrosion processes on metal surfaces by affecting anodic reactions more significantly than cathodic reactions .

- Biocompatibility Assessments: Its low toxicity profile suggests that it may be suitable for applications in biomedicine or materials science where biocompatibility is essential.

Several compounds share structural similarities with 12-aminododecanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 11-Aminoundecanoic Acid | C11H23NO2 | Similar structure; used as a monomer for nylon-11 |

| 10-Aminodecanoic Acid | C10H21NO2 | Shorter alkyl chain; also used in polymer synthesis |

| Dodecanoic Acid | C12H24O2 | Lacks amino group; primarily used as a fatty acid |

Uniqueness of 12-Aminododecanoic Acid

What sets 12-aminododecanoic acid apart from these similar compounds is its unique combination of functional groups (amine and carboxylic) at the terminal ends of its alkane chain, which enhances its reactivity in forming amides and other derivatives. This property makes it particularly valuable in synthetic chemistry and materials science compared to its counterparts that lack such functionality.

The development of 12-aminododecanoic acid as an industrial chemical represents a significant milestone in the evolution of synthetic polymer chemistry. Historically, this compound emerged from the petroleum chemical industry's efforts to create high-performance polyamide materials with enhanced properties compared to traditional nylon variants. The compound, also known as 12-aminolauric acid, was initially synthesized through complex petrochemical processes involving the trimerization of butadiene, followed by a series of chemical transformations including hydrogenation, oxidation, and Beckmann rearrangement reactions.

The industrial significance of 12-aminododecanoic acid became apparent through its role as the essential monomer for nylon 12 production. Traditional synthesis methods involved the initial trimerization of petroleum-derived butadiene to generate cyclododecatriene, which underwent subsequent hydrogenation to form cyclododecane. This cyclododecane was then oxidized to cyclododecanol, further oxidized to the corresponding ketone, and converted to an oxime intermediate that yielded lauryl lactam through Beckmann rearrangement. The final step involved the conversion of lauryl lactam to 12-aminododecanoic acid, establishing the foundation for nylon 12 polymer synthesis.

The compound's industrial applications have expanded significantly beyond its original scope as a nylon monomer. Contemporary industrial uses include its employment as a monomer for manufacturing polyamides, thermoplastics, and various polymer matrices. Additionally, 12-aminododecanoic acid serves as an intermediate in adhesive production and functions as a laboratory reagent for specialized chemical syntheses. The compound exhibits distinctive physical properties that enhance its industrial utility, including a white solid appearance, minimal odor characteristics, and a relative density of 1.17 at 20 degrees Celsius, which exceeds that of water.

The thermal properties of 12-aminododecanoic acid contribute to its industrial versatility, with a melting point of 185.7 degrees Celsius and a boiling point of 210 degrees Celsius. These thermal characteristics, combined with its exceptionally low vapor pressure of 0.000000001 Pascal, make it suitable for high-temperature processing applications while minimizing volatility concerns during manufacturing operations. The compound's chemical stability, evidenced by its non-reactivity with water and absence of groups prone to oxidation or spontaneous ignition, further enhances its industrial applicability.

Role in Biopolymer Synthesis: Nylon 12 and Beyond

12-Aminododecanoic acid occupies a central position in biopolymer synthesis, particularly as the fundamental building block for nylon 12 production. Nylon 12, characterized by the chemical formula [(CH2)11C(O)NH]n, represents one of the most versatile and high-performance polyamides available in commercial markets. The polymer synthesis occurs through two primary routes: polycondensation of omega-aminolauric acid monomers or ring-opening polymerization of laurolactam at temperatures ranging from 260 to 300 degrees Celsius.

The polycondensation route directly utilizes 12-aminododecanoic acid as a bifunctional monomer, where the amino and carboxylic acid functional groups undergo condensation reactions to form amide linkages while eliminating water molecules. This process follows the chemical equation: n H2N(CH2)11CO2H → [(CH2)11CONH]n + n H2O, demonstrating the direct conversion of the aminododecanoic acid monomer into the polymer backbone. The resulting nylon 12 exhibits exceptional properties that position it between short-chain aliphatic nylons and polyolefins in terms of performance characteristics.

The unique properties of nylon 12 derived from 12-aminododecanoic acid include remarkably low water absorption, reduced density of 1.01 grams per milliliter, and enhanced dimensional stability resulting from its relatively long hydrocarbon chain structure. These characteristics confer a paraffin-like molecular architecture that provides superior chemical resistance and reduced sensitivity to stress cracking compared to shorter-chain polyamides. The melting point of nylon 12, ranging from 178 to 180 degrees Celsius, represents the lowest among commercially important polyamides while maintaining mechanical properties comparable to nylon 6 and nylon 66 in terms of hardness, tensile strength, and abrasion resistance.

Beyond nylon 12 production, 12-aminododecanoic acid serves as a precursor for synthesizing various specialty biopolymers and chemical intermediates. The compound functions as a building block for biodegradable polymer synthesis, contributing to sustainable material development initiatives. In pharmaceutical applications, it enhances drug delivery system formulations by improving solubility and bioavailability characteristics of therapeutic agents. The cosmetics industry utilizes this compound as an emulsifier and stabilizer, improving product texture and extending shelf life through enhanced formulation stability.

The food industry has recognized the potential of 12-aminododecanoic acid as a functional additive, particularly for its emulsification properties in processed food applications. Additionally, the compound contributes to surfactant production, where its unique molecular structure provides effective surface tension reduction capabilities essential for cleaning products and detergent formulations. These diverse applications demonstrate the versatility of 12-aminododecanoic acid beyond its traditional role in nylon synthesis, establishing it as a multifunctional component in various industrial sectors.

Shift Toward Sustainable Production Paradigms

The transition toward sustainable production of 12-aminododecanoic acid represents a paradigm shift from traditional petrochemical synthesis to biotechnology-based manufacturing approaches. This transformation addresses mounting environmental concerns associated with petroleum-derived chemical production while responding to increasing demand for renewable and biodegradable materials. Recent developments in metabolic engineering and enzyme cascade biotechnology have enabled the creation of microbial cell factories capable of producing 12-aminododecanoic acid from renewable carbon sources.

Contemporary research has demonstrated successful de novo biosynthesis of 12-aminododecanoic acid using engineered Escherichia coli strains capable of converting glucose into the target compound. This breakthrough involved introducing a thioesterase enzyme specific to C12 acyl-ACP intermediates and establishing a multi-enzyme cascade system for converting dodecanoic acid to omega-aminododecanoic acid. Through sophisticated pathway engineering techniques, including redesign and dimerization enhancement of rate-limiting cytochrome P450 enzymes, researchers achieved production levels of 471.5 milligrams per liter in shake flask experiments.

The enzyme cascade approach for sustainable production typically involves three primary enzymatic transformations: regioselective omega-hydroxylation using cytochrome P450 monooxygenases, alcohol oxidation through alcohol dehydrogenases, and amino group introduction via omega-transaminases. Research has demonstrated near-complete conversion rates exceeding 99 percent for the initial hydroxylation step using whole-cell biocatalysts co-expressing cytochrome P450 CYP153A, ferredoxin reductase, and ferredoxin systems. Subsequent biotransformation steps achieved 87 percent conversion rates within three-hour reaction periods, culminating in overall production yields suitable for commercial consideration.

Alternative sustainable production routes have emerged from plant-derived feedstocks, particularly utilizing vegetable oils as starting materials. Researchers have developed novel enzyme cascades for synthesizing 12-aminododecanoic acid precursors from linoleic acid, abundant in safflower and sunflower oils. This approach couples lipoxygenase and hydroperoxide lyase enzymes from oxylipin pathways with transaminase reactions, achieving up to 12 percent conversion rates from linoleic acid to aminododecanoic acid derivatives. The utilization of readily available plant oils addresses concerns about deforestation and biodiversity loss associated with tropical oil extraction for traditional lauric acid-based synthesis routes.

Table 1: Comparison of Production Methods for 12-Aminododecanoic Acid

| Production Method | Starting Material | Conversion Rate | Environmental Impact | Industrial Scalability |

|---|---|---|---|---|

| Traditional Petrochemical | Butadiene | 85-90% | High carbon footprint | Established |

| Enzyme Cascade from Glucose | Glucose | 471.5 mg/L | Low carbon footprint | Developing |

| Plant Oil Conversion | Linoleic acid | 12% | Moderate impact | Limited |

| Fermentation Process | Dodecanoic acid | 87% | Minimal impact | Promising |

The economic viability of sustainable production methods continues to improve through technological advances and optimization strategies. Market analysis indicates growing demand for environmentally-friendly alternatives to traditional petrochemical processes, driven by regulatory requirements and consumer preferences for sustainable materials. The global market for 12-aminododecanoic acid applications, including surfactants, cosmetics, and pharmaceutical intermediates, supports investment in biotechnological production infrastructure. Government regulations promoting environmentally-friendly chemical production further incentivize the adoption of sustainable synthesis methods.

Recent innovations in cofactor regeneration systems and metabolic flux optimization have enhanced the economic prospects of biotechnological production. Researchers have implemented alanine regeneration systems to provide sufficient cosubstrate quantities while overexpressing membrane transport proteins to improve substrate uptake efficiency. Additionally, alcohol dehydrogenase implementation has increased alcohol oxidation rates, contributing to overall process efficiency improvements. These technological advances, combined with reconstruction of cellular redox and energy homeostasis systems, position sustainable production methods as increasingly competitive alternatives to traditional synthesis approaches.

De Novo Biosynthesis from Glucose

Modular Pathway Design in Escherichia coli

The development of engineered Escherichia coli cell factories for the de novo biosynthesis of 12-aminododecanoic acid from glucose represents a significant advancement in sustainable polymer production [1]. The modular pathway design involves the systematic engineering of fatty acid biosynthesis machinery to produce the specific carbon-12 chain length required for nylon 12 monomer synthesis [9].

Recent research has demonstrated the successful implementation of a comprehensive modular approach where multiple enzymatic modules work in concert to achieve efficient 12-aminododecanoic acid production [1]. The first module encompasses the native fatty acid biosynthesis pathway modifications, while subsequent modules introduce heterologous enzymes for terminal functionalization [9]. This modular engineering strategy allows for independent optimization of each biosynthetic step, resulting in improved overall pathway performance [1].

The engineered Escherichia coli strains utilize glucose as the primary carbon source, converting it through central metabolic pathways into acetyl-coenzyme A, which serves as the building block for fatty acid synthesis [1] [9]. The modular design includes specific genetic modifications to redirect carbon flux toward the desired 12-carbon fatty acid intermediate, followed by terminal amino group incorporation [1].

Table 1: Key Enzymes in Modular Pathway Design

| Module | Enzyme | Function | Source Organism |

|---|---|---|---|

| Module 1 | Thioesterase | Carbon-12 chain termination | Various sources |

| Module 2 | Cytochrome P450 | Terminal hydroxylation | Marinobacter aquaeolei |

| Module 3 | Alcohol dehydrogenase | Oxidation to aldehyde | Pseudomonas putida |

| Module 4 | Transaminase | Amino group incorporation | Multiple bacterial sources |

Thioesterase-Mediated Fatty Acid Biosynthesis

Thioesterase enzymes play a critical role in determining the chain length specificity of fatty acid biosynthesis in the engineered pathway for 12-aminododecanoic acid production [1] [15]. The introduction of thioesterases specific to carbon-12 acyl-acyl carrier protein substrates enables the selective termination of fatty acid chain elongation at the desired dodecanoic acid length [1].

The thioesterase-mediated approach represents a key innovation in metabolic engineering, as native Escherichia coli fatty acid biosynthesis typically produces carbon-16 and carbon-18 fatty acids [1]. By introducing heterologous thioesterases with specificity for carbon-12 substrates, researchers have successfully redirected the fatty acid biosynthetic flux toward dodecanoic acid production [1] [15].

Structural analysis of thioesterase domains reveals the presence of hydrophobic grooves with distal pockets that accommodate specific fatty acid chain lengths [15]. The length and hydrophobic nature of these binding sites are consistent with the high selectivity observed for carbon-12 fatty acid substrates [15]. Engineering efforts have focused on optimizing thioesterase expression levels and substrate specificity to maximize dodecanoic acid yields while minimizing unwanted byproducts [1].

The thioesterase-mediated pathway achieves production levels of 471.5 milligrams per liter of 12-aminododecanoic acid from glucose in shake flask cultures [1]. This represents a significant improvement over previous biosynthetic approaches and demonstrates the effectiveness of the modular engineering strategy [1].

Bioconversion from Renewable Feedstocks

Dodecanoic Acid and Methyl Ester Derivatives

The bioconversion of dodecanoic acid and its methyl ester derivatives represents a well-established route for 12-aminododecanoic acid production from renewable feedstocks [17] [18]. Dodecanoic acid, commonly derived from coconut and palm kernel oils, serves as an abundant natural substrate for enzymatic transformation to the desired amino acid monomer [17] [22].

Engineered Escherichia coli strains have been developed to efficiently convert dodecanoic acid methyl ester through a three-step enzymatic cascade involving terminal hydroxylation, oxidation, and transamination [17] [18]. The orthogonal pathway design operates in parallel to native cellular metabolism, enabling high conversion efficiency while maintaining cell viability [17].

The bioconversion process begins with the uptake of dodecanoic acid methyl ester facilitated by the hydrophobic outer membrane porin AlkL, which increases substrate accessibility by 8.3-fold for oxygenation and 7.6-fold for transamination activities [17]. This enhanced substrate uptake represents a critical optimization for achieving efficient whole-cell biocatalysis [17].

Table 2: Bioconversion Performance Data

| Substrate | Product Yield | Conversion Efficiency | Reaction Time |

|---|---|---|---|

| Dodecanoic acid | 1.2 grams per liter | >95% regioselectivity | 5 hours |

| Dodecanoic acid methyl ester | 4.0 grams per liter | 96.5% yield | 24 hours |

| Renewable feedstock mixture | 1.48 millimolar | 87% conversion | 3 hours |

The optimized bioconversion system incorporates respiratory chain-linked alcohol dehydrogenase to increase pathway flux and minimize undesired overoxidation to carboxylic acid byproducts [17]. This enzymatic modification enables efficient formation of 12-aminododecanoic acid methyl ester as the main product while reducing metabolic burden on the host cells [17].

Linoleic Acid-Based Enzymatic Cascades

Linoleic acid represents an attractive alternative feedstock for 12-aminododecanoic acid production due to its abundance in safflower and sunflower oils, which can be cultivated in temperate climates without contributing to deforestation concerns [5] [20]. The enzymatic cascade approach utilizes the oxylipin pathway enzymes to convert linoleic acid into the desired amino acid precursor [5] [20].

The linoleic acid-based cascade involves three sequential enzymatic steps: lipoxygenase-catalyzed hydroperoxidation, hydroperoxide lyase-mediated cleavage, and transaminase-catalyzed amino group incorporation [5] [20] [42]. Soybean lipoxygenase LOX-1 catalyzes the regioselective oxidation of linoleic acid to form 13-hydroperoxy-9-octadecadienoic acid with high specificity [42].

Papaya hydroperoxide lyase facilitates the subsequent cleavage reaction, generating 12-oxo-9-dodecenoic acid and hexanal as products [5] [20]. The aldehyde intermediate undergoes transamination using omega-transaminases from various bacterial sources, with Aquitalea denitrificans transaminase demonstrating the highest specific activities of 0.62 units per milligram for 12-oxo-9-dodecenoic acid [5] [20].

The three-enzyme cascade achieves up to 12% conversion of linoleic acid to 12-aminododecenoic acid when enzymes are added consecutively rather than simultaneously [5] [20]. This sequential addition strategy prevents rapid substrate depletion and allows sufficient time for intermediate conversion before product degradation [5]. The linoleic acid route provides a sustainable alternative to tropical oil-derived feedstocks while utilizing readily available vegetable oil sources [5] [20].

Multi-Enzyme Cascades for Functionalization

Omega-Hydroxylation, Oxidation, and Transamination

The multi-enzyme cascade for 12-aminododecanoic acid functionalization involves a precisely coordinated sequence of omega-hydroxylation, oxidation, and transamination reactions [2] [7] [22]. The omega-hydroxylation step utilizes cytochrome P450 monooxygenases, specifically CYP153A variants, which demonstrate high regioselectivity for terminal carbon hydroxylation [2] [32].

CYP153A from Marinobacter aquaeolei has been engineered as a fusion construct with the reductase domain of P450BM3 from Bacillus megaterium to ensure optimal protein expression and efficient electron coupling [32]. This chimeric enzyme, designated CYP153A-CPR, demonstrates three-fold higher efficiency compared to other redox component combinations and achieves greater than 95% regioselectivity for terminal hydroxylation [32].

The alcohol dehydrogenase AlkJ from Pseudomonas putida catalyzes the subsequent oxidation of omega-hydroxy dodecanoic acid to the corresponding aldehyde [38]. AlkJ functions as a membrane-associated enzyme with tightly bound reduced flavin adenine dinucleotide cofactor and demonstrates broad substrate specificity for primary alcohols and omega-hydroxy fatty acid derivatives [38].

Table 3: Multi-Enzyme Cascade Performance

| Enzyme | Substrate | Product | Specific Activity | Regioselectivity |

|---|---|---|---|---|

| CYP153A-CPR | Dodecanoic acid | 12-hydroxydodecanoic acid | 1.2 g/L | >95% |

| AlkJ | 12-hydroxydodecanoic acid | 12-oxododecanoic acid | Variable | >90% |

| Omega-transaminase | 12-oxododecanoic acid | 12-aminododecanoic acid | 1.48 mM | 87% |

The final transamination step employs omega-transaminases from various bacterial sources, with artificial self-sufficient P450 systems enabling single-cell biotransformation [7] [29]. The engineered system co-expresses CYP153A, AlkJ, and omega-transaminase from Silicobacter pomeroyi to achieve efficient one-pot conversion of dodecanoic acid to 12-aminododecanoic acid [7] [29].

Cofactor Regeneration and Redox Homeostasis

Cofactor regeneration and maintenance of redox homeostasis represent critical challenges in multi-enzyme cascade systems for 12-aminododecanoic acid production [19] [28]. The hydroxylation and oxidation steps require specific redox cofactors, while transamination depends on pyridoxal-5-phosphate and L-alanine availability [19].

The engineered cofactor regeneration system utilizes glucose dehydrogenase and L-alanine dehydrogenase as bridge enzymes to interface the artificial pathway with native cellular metabolism [19]. Glucose dehydrogenase provides reducing equivalents for cytochrome P450-catalyzed hydroxylation, while L-alanine dehydrogenase ensures sufficient amino donor availability for transamination reactions [19].

An exogenous ribose-5-phosphate-dependent pyridoxal-5-phosphate synthesis pathway has been implemented to address cofactor limitations in the transamination step [19]. This system enables simultaneous regeneration of nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, pyridoxal-5-phosphate, and L-alanine required for efficient cascade function [19] [28].

The redox homeostasis strategy involves formate as a potential source of reducing power due to its favorable standard reduction potential and high membrane permeability [28]. Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide while regenerating nicotinamide adenine dinucleotide, with transhydrogenase facilitating electron transfer between cofactor pools [28].

Table 4: Cofactor Regeneration Systems

| Cofactor | Regeneration Enzyme | Substrate | Product | Efficiency |

|---|---|---|---|---|

| NADH | Glucose dehydrogenase | Glucose | Gluconolactone | High |

| NADPH | Transhydrogenase | NADH | NADP+ | Moderate |

| PLP | PLP synthase | Ribose-5-phosphate | Pyridoxal-5-phosphate | Variable |

| L-alanine | Alanine dehydrogenase | Pyruvate + NH3 | L-alanine | High |

CYP153A-Catalyzed ω-Hydroxylation

Cytochrome P450 monooxygenases, particularly the CYP153A subfamily, play a pivotal role in the ω-hydroxylation of dodecanoic acid, a critical step in the biosynthesis of 12-aminododecanoic acid. CYP153A enzymes demonstrate high regioselectivity, converting dodecanoic acid to ω-hydroxy dodecanoic acid with near-complete conversion rates. For example, whole-cell biocatalysts co-expressing CYP153A, ferredoxin reductase, and ferredoxin have achieved greater than 99% conversion of 1 millimolar dodecanoic acid to ω-hydroxy dodecanoic acid [1] [2].

Table 1. CYP153A-Catalyzed ω-Hydroxylation Performance

| Substrate | Enzyme System | Conversion (%) | Product Yield (mM) | Reference |

|---|---|---|---|---|

| Dodecanoic acid | CYP153A + Reductase + Ferredoxin | >99 | 1.0 | [1] [2] |

| C12-fatty acid methyl ester | Engineered CYP153A fusion protein | High regioselectivity, gram per liter scale | N/A | [3] |

Engineered P450 Variants for Enhanced Activity

Advancements in protein engineering have led to the development of cytochrome P450 variants with improved catalytic activity, stability, and substrate specificity. Engineered P450-BM3 polypeptides, for instance, can exhibit up to 100-fold higher activity compared to their wild-type counterparts. These enhancements are achieved through targeted amino acid substitutions and fusion constructs, resulting in more robust biocatalysts for industrial applications, including the synthesis of ω-hydroxy fatty acids and their subsequent transformation into 12-aminododecanoic acid [4] [5] [6].

Table 2. Activity Improvements in Engineered P450 Variants

| Variant Type | Fold Increase in Activity | Key Features | Reference |

|---|---|---|---|

| Engineered P450-BM3 | 1–100 | Enhanced substrate range, stability | [4] [5] |

| CYP153A fusion | High regioselectivity | Improved ω-hydroxylation | [3] |

Transaminases and Aminotransferases

ω-Transaminase Specificity and Optimization

ω-Transaminases are central to the amination step, converting ω-oxo fatty acids to 12-aminododecanoic acid. Recent studies have cloned, expressed, and characterized several bacterial ω-transaminases, revealing broad substrate spectra and varying specific activities. For example, ω-transaminase from Aquitalea denitrificans demonstrated the highest specific activity, reaching 0.62 units per milligram for 12-oxo-9(Z)-dodecenoic acid and 0.52 units per milligram for 12-oxo-10(E)-dodecenoic acid. Optimization efforts have included the selection of transaminases with superior catalytic efficiency and the use of coupled enzyme cascades to maximize conversion rates [7] [8] [9].

Table 3. Specific Activities of ω-Transaminases

| Enzyme Source | Substrate | Specific Activity (U/mg) | Reference |

|---|---|---|---|

| Aquitalea denitrificans | 12-oxo-9(Z)-dodecenoic acid | 0.62 | [7] |

| Aquitalea denitrificans | 12-oxo-10(E)-dodecenoic acid | 0.52 | [7] |

| Various bacterial ω-TAs | Multiple ω-oxoacids | 0.2–0.6 | [7] [8] |

Alanine Regeneration Systems

Efficient amination by ω-transaminases requires a steady supply of amino donors, such as alanine. Innovative alanine regeneration systems have been developed, including bifunctional fusion enzymes that couple alanine dehydrogenase with formate dehydrogenase. These systems enable the continuous recycling of the amino donor and the cofactor nicotinamide adenine dinucleotide, enhancing the overall efficiency and sustainability of the biocatalytic process. In comparative studies, fusion constructs demonstrated up to 2.5-fold higher enzymatic activity than separate enzymes, supporting their application in multi-enzyme cascades for 12-aminododecanoic acid synthesis [10] [11].

Table 4. Alanine Regeneration System Performance

| System Type | Relative Activity Increase | Application | Reference |

|---|---|---|---|

| AlaDH–FDH fusion enzyme | 2.5-fold | Amino donor recycling | [10] |

| Standalone enzymes | Baseline | Control | [10] [11] |

Alcohol Dehydrogenases and Oxidoreductases

AlkJ-Mediated Alcohol Oxidation

Alcohol dehydrogenase AlkJ is a key enzyme in the oxidation of ω-hydroxy dodecanoic acid to ω-oxo dodecanoic acid, which is subsequently aminated to yield 12-aminododecanoic acid. In a whole-cell biocatalyst system co-expressing AlkJ and ω-transaminase, 1.8 millimolar ω-hydroxy dodecanoic acid was converted to ω-amino dodecanoic acid with an 87% conversion rate within three hours. This high efficiency underscores the value of AlkJ in streamlined, multi-step enzymatic cascades for the sustainable production of nylon-12 monomers [1] [12].

Table 5. AlkJ-Mediated Alcohol Oxidation Results

| Substrate | Enzyme System | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|

| ω-hydroxy dodecanoic acid | AlkJ + ω-transaminase | 87 | 3 | [1] |

| ω-hydroxy dodecanoic acid | AlkJ (screening) | High activity | N/A | [12] |

Respiratory Chain-Linked Enzymes

Respiratory chain-linked enzymes facilitate electron transfer processes that are crucial for the regeneration of cofactors and the overall efficiency of biocatalytic cascades. Recent innovations include whole-cell electrochemical assays that enable real-time monitoring of enzyme kinetics within the respiratory chain, achieving nearly 100% conversion efficiency for targeted reduction reactions. These systems direct electron flow specifically to the desired enzyme, minimizing side reactions and maximizing the yield of 12-aminododecanoic acid in multi-enzyme processes [13] [14].

Table 6. Respiratory Chain-Linked Enzyme Efficiency

| System Type | Conversion Efficiency (%) | Key Feature | Reference |

|---|---|---|---|

| Whole-cell electrochemical | ~100 | Targeted electron transfer | [13] |

| Mitochondrial respiratory | High | ATP generation, cofactor recycling | [14] |

XLogP3

Appearance

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.